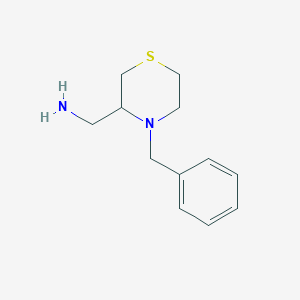
(4-Benzylthiomorpholin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-Benzylthiomorpholin-3-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives with potential biological activities. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper explores 4-(aminoalkoxy)benzylamines as human histamine H3 receptor antagonists, and paper discusses the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction.
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies. For example, paper details a one-pot synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids without the need for a catalyst. This method operates at room temperature, indicating a potentially efficient and accessible approach for the synthesis of methanamine derivatives.
Molecular Structure Analysis
The molecular structures of methanamine derivatives are characterized using various spectroscopic techniques. For instance, paper describes the structural characterization of a dibenzyl methanamine derivative using NMR spectroscopy, elemental analysis, and mass spectrometry. These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of methanamine derivatives can be inferred from the types of reactions they undergo. Paper mentions the synthesis of a methanamine compound through a condensation reaction involving p-Toluic hydrazide and glycine, indicating that methanamine derivatives can participate in condensation reactions to form heterocyclic structures like oxadiazoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are often determined to assess their drug-like characteristics. Paper provides an extensive evaluation of the lead compound's properties, including solubility, metabolic stability, and penetration through Caco-2 cells. These properties are essential for predicting the compound's behavior in biological systems and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
1. Antidepressant-like Activity
(4-Benzylthiomorpholin-3-yl)methanamine derivatives have been studied for their potential as antidepressants. Specifically, certain derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown robust antidepressant-like activity. One such compound, identified as NLX-204, displayed high selectivity and efficacy in preliminary in vivo studies, suggesting its promise as an antidepressant drug candidate (Sniecikowska et al., 2019).
2. Anticonvulsant Properties
Research has indicated that certain derivatives of (4-Benzylthiomorpholin-3-yl)methanamine possess significant anticonvulsant properties. A study involving the synthesis and characterization of heterocyclic schiff bases of 3-aminomethyl pyridine, which is structurally related, showed promising results in protecting against seizures in various models, highlighting its potential as an anticonvulsant agent (Pandey & Srivastava, 2011).
3. Antimicrobial Applications
Compounds similar to (4-Benzylthiomorpholin-3-yl)methanamine have been synthesized and shown variable degrees of antimicrobial activity. These studies include the synthesis of derivatives like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited antibacterial and antifungal activities (Visagaperumal et al., 2010).
4. Catalytic Applications
Derivatives of (4-Benzylthiomorpholin-3-yl)methanamine have been utilized in catalysis, particularly in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes derived from compounds structurally related to (4-Benzylthiomorpholin-3-yl)methanamine have been used effectively in the transfer hydrogenation of acetophenone derivatives, demonstrating high efficiency and selectivity (Karabuğa et al., 2015).
5. Cytotoxic Agents in Cancer Therapy
Some derivatives of (4-Benzylthiomorpholin-3-yl)methanamine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, have shown promising results in inhibiting cancer cell growth, suggesting their potential application in cancer therapy (Ramazani et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(4-benzylthiomorpholin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCBDDTRSTVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylthiomorpholin-3-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

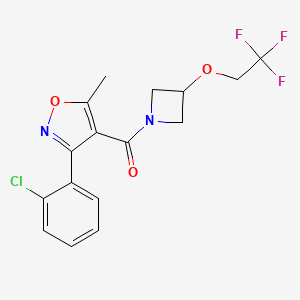
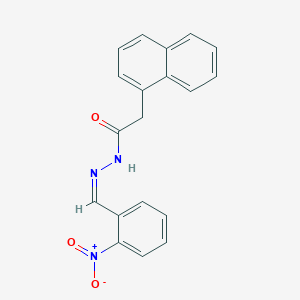

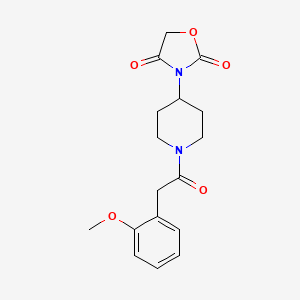

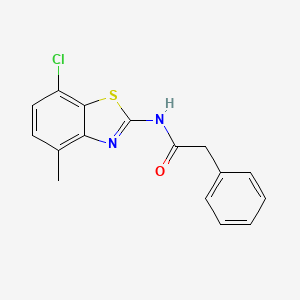
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

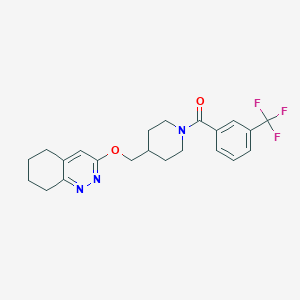
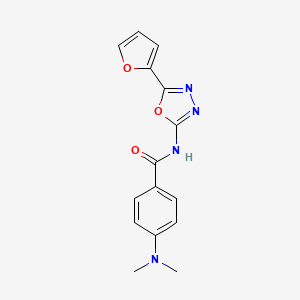
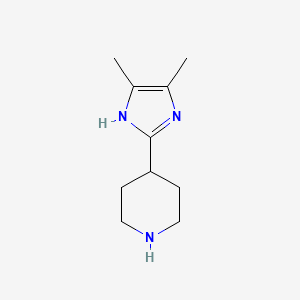
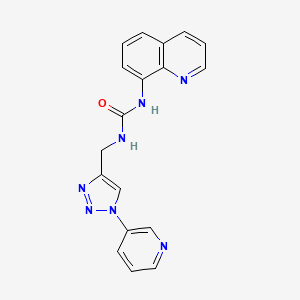
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)